1-Iodobutane
Overview
Description
Mechanism of Action
Target of Action
1-Iodobutane, also known as butyl iodide, is an alkyl halide . Its primary targets are nucleophiles in a variety of biochemical reactions . Alkyl halides like this compound are known to be electrophilic, meaning they have a tendency to attract electrons and react with substances that can donate electrons, such as nucleophiles .
Mode of Action
This compound primarily participates in nucleophilic substitution reactions, specifically the SN2 mechanism . In this mechanism, a nucleophile attacks the electrophilic carbon attached to the iodine atom, leading to the inversion of stereochemistry and the release of iodide ion . This interaction results in the replacement of the iodine atom with the nucleophile .
Biochemical Pathways
The exact biochemical pathways affected by this compound depend on the specific nucleophile involved in the reaction. It’s important to note that the sN2 reactions in which this compound participates are fundamental to many biochemical processes, including the synthesis of various organic compounds .
Result of Action
The molecular and cellular effects of this compound’s action are largely dependent on the specific reaction and the nucleophile involved. In general, the result is the formation of a new carbon-nucleophile bond, leading to the synthesis of a new organic compound .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the rate of the SN2 reaction can be influenced by the temperature, the concentration of the nucleophile, and the solvent in which the reaction takes place . Additionally, this compound is sensitive to light and heat, which can lead to its decomposition and a decrease in its reactivity .
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Iodobutane can be synthesized through several methods:
- From 1-Butanol: The reaction of 1-butanol with iodine in the presence of red phosphorus produces this compound . The reaction can be represented as:
CH3CH2CH2CH2OH+I2+P→CH3CH2CH2CH2I+H3PO3
From 1-Chlorobutane: this compound can also be prepared by the Finkelstein reaction, where 1-chlorobutane reacts with sodium iodide in the presence of dry acetone . The reaction is:CH3CH2CH2CH2Cl+NaI→CH3CH2CH2CH2I+NaCl
Industrial Production Methods: Industrial production of this compound typically involves the reaction of 1-butanol with iodine and red phosphorus, followed by purification steps such as drying with magnesium sulfate or phosphorus pentoxide and fractional distillation .
Chemical Reactions Analysis
1-Iodobutane undergoes several types of chemical reactions:
Nucleophilic Substitution: As an alkyl halide, this compound is prone to nucleophilic substitution reactions.
Reduction: It can be reduced to butane by concentrated hydroiodic acid.
Elimination: When treated with potassium hydroxide in alcohol, this compound can undergo elimination to form butene.
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium hydroxide or potassium hydroxide in aqueous or alcoholic solution.
Reduction: Concentrated hydroiodic acid.
Elimination: Potassium hydroxide in alcohol.
Major Products:
Nucleophilic Substitution: 1-Butanol.
Reduction: Butane.
Elimination: Butene.
Scientific Research Applications
1-Iodobutane has a wide range of applications in scientific research:
Chemistry: It is used as an electrophile in the synthesis of various organic compounds, including S-alkylated triazoles.
Biology: It is used in the synthesis of biologically active molecules and pharmaceutical intermediates.
Medicine: It serves as a precursor in the synthesis of antiseptics and disinfectants.
Comparison with Similar Compounds
1-Iodobutane can be compared with other alkyl halides such as:
1-Bromobutane: Similar in structure but contains a bromine atom instead of iodine. It is less reactive in nucleophilic substitution reactions compared to this compound due to the stronger carbon-bromine bond.
1-Chlorobutane: Contains a chlorine atom instead of iodine. It is even less reactive than 1-bromobutane in nucleophilic substitution reactions.
1-Iodopropane: Similar in reactivity but has a shorter carbon chain.
Uniqueness: this compound is unique due to the presence of the iodine atom, which makes it highly reactive in nucleophilic substitution reactions compared to its bromine and chlorine counterparts .
Properties
IUPAC Name |
1-iodobutane | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H9I/c1-2-3-4-5/h2-4H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KMGBZBJJOKUPIA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCI | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H9I | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70862157 | |
Record name | 1-Iodobutane | |
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Molecular Weight |
184.02 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid; [Merck Index] Colorless liquid; [Alfa Aesar MSDS] | |
Record name | n-Butyl iodide | |
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Vapor Pressure |
13.9 [mmHg] | |
Record name | n-Butyl iodide | |
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CAS No. |
542-69-8, 25267-27-0 | |
Record name | Butyl iodide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=542-69-8 | |
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Record name | n-Butyl iodide | |
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Record name | Butane, iodo- | |
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Record name | 1-Iodobutane | |
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Record name | Butane, 1-iodo- | |
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Record name | 1-Iodobutane | |
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Record name | 1-iodobutane | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.008.023 | |
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Record name | BUTYL IODIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/607A6CC46R | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the molecular formula and weight of 1-Iodobutane?
A1: The molecular formula of this compound is C4H9I, and its molecular weight is 184.02 g/mol.
Q2: What spectroscopic data is available for this compound?
A2: Researchers have extensively studied the spectroscopic properties of this compound. Studies include: * Microwave Spectroscopy: Used to identify and characterize different conformational isomers (anti-anti, gauche-anti, and gauche-gauche) and determine their nuclear quadrupole coupling constants. []* Raman and Infrared Spectroscopy: Employed to analyze the vibrational spectra of this compound in various states (gaseous, liquid, glassy, and crystalline), providing insights into its molecular vibrations and rotational isomerism. []* High Resolution Photoelectron Spectroscopy: Used to investigate the electronic structure and bonding characteristics of this compound, yielding information about its ionization potentials and molecular orbital energies. []
Q3: What is known about the density of this compound?
A3: The density (ρ) of this compound has been meticulously measured across a temperature range of 253.15 K to 383.15 K. []
Q4: Are there any studies on the viscosity of this compound?
A4: Yes, researchers have determined the viscosity of liquid this compound under atmospheric pressure at temperatures ranging from 253.15 K to 423.24 K. Interestingly, the viscosity of this compound aligns with that of n-alkanes possessing six more carbon atoms (n+6). []
Q5: How does this compound react in electron transfer reactions?
A5: this compound participates in dissociative electron transfer reactions with arene radical anions. The rate constant (kET) of these reactions demonstrates a linear relationship with the reduction potential (E°) of the donor radical anion. Studies have investigated the impact of solvent, temperature, and arene radical anion structure on the reaction kinetics. [, ]
Q6: Can you elaborate on the interaction of this compound with samarium(II) complexes?
A6: Studies demonstrate that this compound reacts with samarium(II) complexes, specifically SmI2, in THF solutions containing hexamethylphosphoramide (HMPA). [, ] The presence of HMPA significantly enhances the reaction rate, attributed to the formation of more reactive samarium(II) species like [Sm(hmpa)4(thf)2]2+ 2I- or [Sm(hmpa)6]2+ 2I-. Kinetic studies suggest an inner-sphere electron transfer mechanism for these reactions.
Q7: How does this compound react on copper surfaces?
A7: Thermal decomposition of this compound on copper surfaces, specifically Cu(100), Cu(110), and Cu(111), is dominated by C-I bond activation. [] This leads to the formation of butyl surface moieties. The reactivity of these moieties, primarily through β-hydride elimination to produce butene, is influenced by the specific surface structure of the copper.
Q8: What role does this compound play in organic synthesis?
A8: this compound serves as a useful reagent in various organic reactions:* Nucleophilic Substitution: It acts as an alkylating agent in SN2 reactions. For instance, it reacts with DABCO (1,4-diazabicyclo[2.2.2]octane) to form quaternary ammonium salts. [] The kinetics of these reactions are influenced by solvent polarity, temperature, and steric factors.* Quaternization Reactions: this compound effectively quaternizes tertiary amines. [, ] For instance, it reacts with poly[2-(dimethylamino)ethyl methacrylate] (PDMAEMA) to introduce positive charges along the polymer chain, influencing its solubility and potential applications.
Q9: Can this compound act as a cyanide source?
A9: While not a direct cyanide source, this compound plays a crucial role in the cyanide-free cyanation of aryl iodides using nitromethane. [] In this process, palladium-catalyzed cross-coupling of an aryl halide with nitromethane produces a (nitromethyl)arene intermediate. Subsequently, this compound facilitates the conversion of this intermediate into the desired nitrile.
Q10: How has computational chemistry been used to study this compound?
A10: Computational methods have provided valuable insights into the behavior of this compound. * Reactive Coarse-Grained Molecular Dynamics (RCG-MD): This technique has been employed to simulate and analyze SN2 reactions involving this compound and iodide ions in methanol. [] RCG-MD, utilizing data from all-atom simulations, generates coarse-grained models capable of representing bond breaking and formation during chemical reactions.
Q11: Are there established methods for detecting and quantifying this compound?
A11: Several analytical techniques are available for the determination of this compound:* Gas Chromatography-Mass Spectrometry (GC-MS): This method, coupled with electron capture detection (ECD), allows for the sensitive and quantitative determination of this compound in complex matrices like water, serum, and urine. []* Gas-Liquid Chromatography (GLC): This technique, combined with hydriodic acid digestion, has been successfully applied to determine methoxy groups in soil samples by quantifying the iodomethane produced. This compound serves as an internal standard in this method. []
Q12: Does this compound pose any environmental concerns?
A12: While not extensively studied, research indicates that marine macroalgae from various climate zones release volatile iodinated hydrocarbons, including this compound. [] This finding suggests a potential pathway for this compound's introduction into the marine environment and highlights the need for further investigation into its fate and ecological impact.
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